3,5-Dichloro-2-hydroxycinnamic acid
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Overview
Description
3,5-Dichloro-2-hydroxycinnamic acid is a chemical compound with the molecular formula C9H6Cl2O3 and a molecular weight of 233.05 g/mol It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-hydroxycinnamic acid typically involves the chlorination of 2-hydroxycinnamic acid. One common method is the reaction of 2-hydroxycinnamic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-hydroxycinnamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3,5-dichloro-2-hydroxyphenylpropanoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-dichloro-2-hydroxyphenylpropanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-hydroxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-hydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives, such as:
Caffeic Acid: Known for its strong antioxidant properties.
Ferulic Acid: Widely used in skincare products for its anti-aging effects.
p-Coumaric Acid: Studied for its potential anti-inflammatory and anticancer activities.
Uniqueness: The presence of chlorine atoms in this compound enhances its reactivity and potential biological activities compared to other hydroxycinnamic acids .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicine and biology.
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHSKKBWGAASPH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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